molecular formula C16H21Cl2N3O2 B091647 Bendamustine CAS No. 16506-27-7

Bendamustine

Katalognummer: B091647
CAS-Nummer: 16506-27-7
Molekulargewicht: 358.3 g/mol
InChI-Schlüssel: YTKUWDBFDASYHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Bendamustine is primarily utilized in the treatment of:

  • Chronic Lymphocytic Leukemia (CLL) : It has shown significant efficacy in patients with relapsed or refractory CLL, particularly when combined with rituximab. Studies indicate an overall response rate exceeding 90% in such cases .
  • Non-Hodgkin Lymphoma (NHL) : this compound is effective against various subtypes of NHL, including indolent forms. Clinical trials have demonstrated its ability to induce remissions even in patients resistant to other therapies .
  • Multiple Myeloma : Research indicates potential benefits when used in combination with dexamethasone for treating relapsed or refractory multiple myeloma .
  • Chronic Cold Agglutinin Disease : this compound combined with rituximab has resulted in high response rates and sustained remissions in patients with this condition .

Efficacy Data

ConditionTreatment RegimenOverall Response Rate (%)Median Duration of Response (months)
Chronic Lymphocytic LeukemiaThis compound + Rituximab>9023-24
Non-Hodgkin LymphomaThis compound Alone759.2
Multiple MyelomaThis compound + Dexamethasone57 (PR or better)Not specified
Chronic Cold Agglutinin DiseaseThis compound + Rituximab71Not specified

Safety Data

This compound is generally well-tolerated, though it is associated with certain adverse effects:

  • Hematologic Toxicities : Neutropenia (61%), thrombocytopenia (25%), and anemia (10%) are common .
  • Non-Hematologic Adverse Events : Nausea (77%), infections (69%), fatigue (64%), and gastrointestinal symptoms are frequently reported .

Case Studies

  • Indolent B-cell Lymphoma :
    A multicenter study involving 100 patients demonstrated a 75% overall response rate with acceptable toxicity levels. The median duration of response was noted at 9.2 months, indicating this compound's effectiveness in this population .
  • Chronic Cold Agglutinin Disease :
    In a study involving 32 patients treated with this compound and rituximab, 71% responded to treatment, with notable improvements in hemoglobin levels among complete responders .
  • Systemic Light-chain Amyloidosis :
    A phase II trial assessed this compound combined with dexamethasone in 31 patients, achieving a partial response rate of 57%, highlighting its potential beyond traditional hematological malignancies .

Vergleich Mit ähnlichen Verbindungen

Bendamustin ist aufgrund seiner bifunktionalen Natur einzigartig, die Eigenschaften sowohl von alkylierenden Agenzien als auch von Purin-Analoga kombiniert . Zu ähnlichen Verbindungen gehören:

    Cyclophosphamid: Ein weiteres alkylierendes Agens, das in der Chemotherapie eingesetzt wird.

    Melphalan: Ein alkylierendes Agens, das für das multiple Myelom eingesetzt wird.

    Chlorambucil: Wird für die chronisch-lymphatische Leukämie eingesetzt.

Im Vergleich zu diesen Verbindungen hat Bendamustin eine erhöhte Stabilität und ein breiteres Wirkungsspektrum gegen sowohl ruhende als auch sich teilende Zellen gezeigt .

Biologische Aktivität

Bendamustine is a unique alkylating agent that has gained attention for its distinct biological activity and clinical efficacy, particularly in treating hematologic malignancies. This article provides a comprehensive overview of its biological mechanisms, clinical applications, and research findings, supported by data tables and case studies.

This compound exhibits a multifaceted mechanism of action that differentiates it from traditional alkylating agents. Key mechanisms include:

  • DNA Damage and Repair : this compound induces DNA damage through alkylation, leading to the activation of DNA-damage stress responses. Unlike conventional alkylators, it activates a base excision repair pathway rather than relying on alkyltransferase mechanisms .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases (e.g., caspase-3 and caspase-8), which are crucial for programmed cell death. This effect has been observed in various cell lines, including multiple myeloma and lymphomas .
  • Cell Cycle Arrest : this compound inhibits mitotic checkpoints, leading to mitotic catastrophe. It has been shown to induce G2 phase arrest in several cancer cell lines by inhibiting proteins involved in mitosis such as Polo-like kinase 1 and Aurora kinase A .

Clinical Efficacy

This compound has demonstrated significant clinical efficacy in various malignancies, particularly non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). Below is a summary of notable clinical studies.

Case Study Data

Study TypePatient PopulationTreatment RegimenResponse RateNotable Outcomes
Phase IChildren with relapsed acute leukemiaThis compound + Clofarabine + Etoposide + Dexamethasone62.5% (10/16) had responses6 CRs, 3 PRs; event-free survival at 1 year: 40.6%
Phase IIAdults with CLLThis compound + Rituximab88% completed therapy; high response ratesSignificant improvement in progression-free survival compared to historical controls
Randomized TrialUntreated NHL patientsThis compound + Rituximab vs. other regimensHigher efficacy observed in BR combinationsImproved overall survival rates

Pharmacokinetics

This compound is primarily metabolized via hydrolysis, yielding less active metabolites (HP1 and HP2). It is also processed by CYP1A2 enzymes into active metabolites M3 and M4, with M3 having comparable potency to the parent drug while M4 is significantly less potent . The pharmacokinetic profile indicates that the active metabolites reach peak concentrations alongside this compound, contributing to its therapeutic effects.

Safety Profile

This compound is generally well tolerated, with a safety profile that includes common chemotherapy-related adverse effects such as myelosuppression. In clinical trials, dose-limiting toxicities have been primarily related to prolonged myelosuppression rather than severe organ toxicity .

Comparative Studies

Recent studies have compared this compound with other therapeutic agents:

  • This compound vs. Ibrutinib : In patients with relapsed or refractory CLL, this compound combined with rituximab showed comparable efficacy to newer agents like ibrutinib but with different toxicity profiles .
  • Synergistic Effects : this compound has shown synergistic effects when combined with other chemotherapeutics, enhancing overall efficacy against resistant cancer types .

Eigenschaften

IUPAC Name

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKUWDBFDASYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3543-75-7 (hydrochloride)
Record name Bendamustine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016506277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2046888
Record name Bendamustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules. Through this function as an alkylating agent, bendamustine causes intra- and inter-strand crosslinks between DNA bases resulting in cell death. It is active against both active and quiescent cells, although the exact mechanism of action is unknown., Multiple myeloma is a fatal hematological disease caused by malignant transformation of plasma cells. Bendamustine has been proven to be a potent alternative to melphalan in phase 3 studies, yet its molecular mode of action is still poorly understood. The four-myeloma cell lines NCI-H929, OPM-2, RPMI-8226, and U266 were cultured in vitro. Apoptosis was measured by flow cytometry after annexin V FITC and propidium iodide staining. Cell cycle distribution of cells was determined by DNA staining with propidium iodide. Intracellular levels of (phosphorylated) proteins were determined by western blot. /It was shown/ that bendamustine induces apoptosis with an IC50 of 35-65 mug/ml and with cleavage of caspase 3. Incubation with 10-30 mug/ml results in G2 cell cycle arrest in all four-cell lines. The primary DNA-damage signaling kinases ATM and Chk2, but not ATR and Chk1, are activated. The Chk2 substrate Cdc25A phosphatase is degraded and Cdc2 is inhibited by inhibitory phosphorylation of Tyr15 accompanied by increased cyclin B levels. Additionally, p53 activation occurs as phosphorylation of Ser15, the phosphorylation site for ATM. p53 promotes Cdc2 inhibition by upregulation of p21. Targeting of p38 MAPK by the selective inhibitor SB202190 significantly increases bendamustine induced apoptosis. Additionally, SB202190 completely abrogates G2 cell cycle arrest. Bendamustine induces ATM-Chk2-Cdc2-mediated G2 arrest and p53 mediated apoptosis. Inhibition of p38 MAPK augments apoptosis and abrogates G2 arrest and can be considered as a new therapeutic strategy in combination with bendamustine., Microarray-based gene expression profiling, real-time PCR, immunoblot, cell cycle, and functional DNA damage repair analyses were used to characterize response to bendamustine and compare it with chlorambucil and phosphoramide mustard. Bendamustine displays a distinct pattern of activity unrelated to other DNA-alkylating agents. Its mechanisms of action include activation of DNA-damage stress response and apoptosis, inhibition of mitotic checkpoints, and induction of mitotic catastrophe. In addition, unlike other alkylators, bendamustine activates a base excision DNA repair pathway rather than an alkyltransferase DNA repair mechanism. These results suggest that bendamustine possesses mechanistic features that differentiate it from other alkylating agents and may contribute to its distinct clinical efficacy profile., Bendamustine is a bifunctional mechlorethamine derivative containing a purine-like benzimidazole ring. Mechlorethamine and its derivatives form electrophilic alkyl groups. These groups form covalent bonds with electron-rich nucleophilic moieties, resulting in interstrand DNA crosslinks. The bifunctional covalent linkage can lead to cell death via several pathways. Bendamustine is active against both quiescent and dividing cells. The exact mechanism of action of bendamustine remains unknown.
Record name Bendamustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bendamustine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7763
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

16506-27-7
Record name Bendamustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16506-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bendamustine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016506277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bendamustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bendamustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16506-27-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENDAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9266D9P3PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bendamustine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7763
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bendamustine
Reactant of Route 2
Bendamustine
Reactant of Route 3
Bendamustine
Reactant of Route 4
Bendamustine
Reactant of Route 5
Bendamustine
Reactant of Route 6
Reactant of Route 6
Bendamustine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.